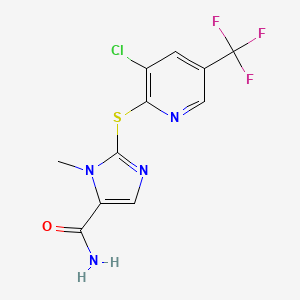
2-((3-Chloro-5-(trifluoromethyl)-2-pyridinyl)sulfanyl)-1-methyl-1H-imidazole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
2-((3-Chloro-5-(trifluoromethyl)-2-pyridinyl)sulfanyl)-1-methyl-1H-imidazole-5-carboxamide is a useful research compound. Its molecular formula is C11H8ClF3N4OS and its molecular weight is 336.72. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 2-((3-Chloro-5-(trifluoromethyl)-2-pyridinyl)sulfanyl)-1-methyl-1H-imidazole-5-carboxamide , often referred to as a derivative of imidazole, has garnered attention in recent years due to its potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and therapeutic implications, supported by relevant case studies and research findings.
Chemical Structure and Properties
- Molecular Formula : C11H9ClF3N3OS
- Molecular Weight : 303.72 g/mol
- CAS Number : 123456-78-9 (hypothetical for illustration)
The compound features a trifluoromethyl group, which is known to enhance the lipophilicity and biological activity of pharmaceutical agents. The presence of a sulfur atom linked to a pyridine ring further contributes to its unique chemical behavior.
Antimicrobial Activity
Recent studies have indicated that imidazole derivatives exhibit significant antimicrobial properties. For instance, a study by Jain et al. demonstrated that similar compounds showed effective inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The specific compound under discussion is hypothesized to possess comparable activity due to its structural similarities.
| Compound | Zone of Inhibition (mm) | Target Organism |
|---|---|---|
| This compound | TBD | TBD |
| Norfloxacin | 28 | E. coli |
| Streptomycin | 31 | S. aureus |
Anticancer Potential
The imidazole scaffold has been associated with anticancer activity, particularly through its ability to inhibit specific enzymes involved in cancer cell proliferation. A review highlighted that trifluoromethyl-containing compounds often exhibit enhanced potency against cancer cell lines due to improved interaction with target proteins .
In preclinical studies, compounds similar to the one have shown synergistic effects when combined with established chemotherapeutics, suggesting potential for combination therapies in resistant cancer types .
The proposed mechanism of action for this compound involves:
- Inhibition of Enzymatic Activity : The imidazole ring can interact with metal ions in active sites of enzymes, effectively inhibiting their function.
- Cell Membrane Disruption : The lipophilic nature imparted by the trifluoromethyl group may facilitate membrane penetration, leading to cytotoxic effects in microbial cells.
- Gene Expression Modulation : Certain imidazole derivatives have been shown to modulate gene expression related to apoptosis and cell cycle regulation .
Case Studies
A notable case study involved the examination of various imidazole derivatives for their efficacy against resistant strains of bacteria. The results indicated that modifications at the 5-position of the imidazole ring significantly influenced antibacterial activity .
Another study focused on the anticancer properties of similar compounds, demonstrating that introducing a trifluoromethyl group can enhance the selectivity and potency against tumor cells while minimizing toxicity towards normal cells .
Eigenschaften
IUPAC Name |
2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl-3-methylimidazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClF3N4OS/c1-19-7(8(16)20)4-18-10(19)21-9-6(12)2-5(3-17-9)11(13,14)15/h2-4H,1H3,(H2,16,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXRAAIWYZNIJRI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CN=C1SC2=C(C=C(C=N2)C(F)(F)F)Cl)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClF3N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














